Product packaging for 3-Nitrofluoranthen-2-ol(Cat. No.:CAS No. 54235-20-0)

3-Nitrofluoranthen-2-ol

Cat. No.: B12675247
CAS No.: 54235-20-0
M. Wt: 263.25 g/mol
InChI Key: ASNTVGRAVDZENF-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. scispace.com They are ubiquitous environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. gov.nt.cafrontiersin.org Due to their persistence in the environment and their ability to be transported over long distances, PAHs are found in the air, water, and soil. gov.nt.camdpi.com A number of PAHs are recognized for their carcinogenic, mutagenic, and teratogenic properties, making them a significant concern for human health and ecosystems. scispace.comfrontiersin.orgmdpi.comdcceew.gov.au

Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) are derivatives of PAHs that contain one or more nitro (-NO2) groups attached to the aromatic structure. acs.orgnih.gov These compounds enter the environment through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere. nih.govaaqr.orgnih.gov For instance, 3-nitrofluoranthene (B1196665) is a primary pollutant found in diesel exhaust, whereas 2-nitrofluoranthene (B81861) is typically formed through the atmospheric reactions of its parent PAH, fluoranthene (B47539), with nitrogen oxides. aaqr.org

Significance of Hydroxylated Nitro-PAHs as Environmental Transformation Products and Intermediates

Hydroxylated nitro-PAHs (OH-NPAHs) are a class of compounds that represent key transformation products and intermediates of nitro-PAHs in the environment. They are formed through two principal routes: abiotic atmospheric reactions and biotic metabolic processes.

Atmospheric formation occurs when nitro-PAHs undergo photochemical reactions. For example, the irradiation of 2-nitrofluoranthene in the presence of hydroxyl (OH) radicals can lead to the formation of hydroxynitrofluoranthene isomers. researchgate.nettandfonline.com These reactions are a significant secondary formation process that contributes to the occurrence of OH-NPAHs in ambient air. researchgate.nettandfonline.com

In biological systems, nitro-PAHs can be metabolized by enzymes into various hydroxylated derivatives. Studies using rat liver and lung enzymes have shown that nitrofluoranthenes are metabolized into phenolic products. nih.govnih.gov For example, 3-nitrofluoranthene is known to be metabolized to several hydroxylated forms, including 3-nitrofluoranthen-8-ol (B47144). nih.govnih.gov The specific metabolites formed can depend on the isomer of the parent nitro-PAH and the specific enzymes involved. nih.gov

The significance of these hydroxylated transformation products lies in their own toxicological profiles. The addition of a hydroxyl group can alter the biological activity of the parent nitro-PAH, sometimes resulting in detoxification, but in other cases leading to metabolites with equal or different toxic potential. nih.gov Consequently, the study of OH-NPAHs is essential for a comprehensive risk assessment of PAH-contaminated environments, as these derivatives are part of the complex mixture to which organisms are exposed.

Research Objectives and Scope Pertaining to the Academic Study of 3-Nitrofluoranthen-2-ol

The academic study of specific hydroxylated nitro-PAH isomers, such as this compound, is driven by the need to understand the structure-activity relationships within this complex class of environmental contaminants. While extensive research has been conducted on the metabolism and mutagenicity of isomers like 3-nitrofluoranthen-7-ol, 3-nitrofluoranthen-8-ol, and 3-nitrofluoranthen-9-ol (B47296), less is known about the 2-hydroxy isomer. nih.gov

The primary research objectives for investigating this compound include:

Synthesis and Structural Characterization: The unambiguous synthesis and purification of this compound is the first step. researchgate.net This allows for detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the precise location of the nitro and hydroxyl groups, which is crucial for interpreting toxicological data. nih.gov

Investigation of Formation Pathways: Research aims to determine if this compound is a significant metabolite of 3-nitrofluoranthene in biological systems or a product of atmospheric transformation. This involves in-vitro metabolism studies with various enzymes and tissues, as well as laboratory simulations of atmospheric photochemical reactions. researchgate.netnih.gov

Toxicological Evaluation: A central goal is to assess the genotoxicity and mutagenicity of this compound. researchgate.net This is typically done using bacterial reverse mutation assays (e.g., Ames test) to determine its potential to cause DNA damage and to compare its mutagenic potency against its parent compound, 3-nitrofluoranthene, and other known hydroxylated isomers. nih.gov

The scope of this research is to fill the knowledge gaps in the environmental chemistry and toxicology of nitrofluoranthene derivatives. By systematically characterizing each isomer, scientists can build a comprehensive model to predict how the specific placement of functional groups on the fluoranthene backbone influences the compound's environmental fate, metabolic activation, and ultimate biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO3 B12675247 3-Nitrofluoranthen-2-ol CAS No. 54235-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54235-20-0

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

3-nitrofluoranthen-2-ol

InChI

InChI=1S/C16H9NO3/c18-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)17(19)20/h1-8,18H

InChI Key

ASNTVGRAVDZENF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])O

Origin of Product

United States

Occurrence and Distribution in Environmental Systems

Atmospheric Presence in Particulate Matter and Gaseous Phases

No information was found regarding the presence of 3-Nitrofluoranthen-2-ol in the atmosphere, either in particulate matter or in the gaseous phase.

Aquatic Environments: Water and Sediment Partitioning Behavior

There is no available data on the partitioning behavior of this compound in aquatic environments, including its distribution between water and sediment.

Identification of Primary and Secondary Environmental Sources

No primary or secondary environmental sources for this compound have been identified in the available literature.

Advanced Analytical Methodologies for Isolation, Characterization, and Quantification

Sample Preparation, Extraction, and Pre-concentration Techniques for Complex Environmental and Biological Matrices

The initial and most critical stage in the analysis of 3-Nitrofluoranthen-2-ol is its effective extraction from the sample matrix and concentration to levels amenable to instrumental detection. The choice of technique is dictated by the matrix type, the physicochemical properties of the analyte, and the required detection limits.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of NPAHs and OH-PAHs from aqueous samples. It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. The methodology is based on the partitioning of the analyte between a liquid sample phase and a solid sorbent.

For a compound like this compound, which possesses both polar (hydroxyl) and non-polar (polycyclic aromatic) characteristics, reversed-phase SPE is the most appropriate approach.

Common SPE Sorbents and Procedures:

Sorbent TypeInteraction MechanismTypical ProcedureElution SolventsReference
C18 (Octadecylsilica) Hydrophobic (van der Waals forces)1. Condition with methanol, 2. Equilibrate with water, 3. Load aqueous sample, 4. Wash with water to remove polar interferences, 5. Elute with organic solvent.Dichloromethane (B109758), Acetonitrile, Methanol
Styrene-Divinylbenzene (SDVB) Hydrophobic and π-π interactionsSimilar to C18, but offers stronger retention for aromatic compounds.Dichloromethane, Acetonitrile
Oasis PRiME HLB Hydrophilic-Lipophilic Balanced reversed-phaseUsed for pass-through cleanup to remove lipids and pigments from complex extracts like those from food samples.Acetonitrile lcms.cz
Basic Alumina / MgO Adsorption and ion-exchangeUsed for cleanup of complex extracts to remove interferents like lipids and pigments.Hexane, Dichloromethane nih.gov

Research on related compounds has demonstrated that C18 sorbents provide excellent recovery for nitro-PAHs from water samples, with elution using dichloromethane yielding recoveries between 76% and 97%. nih.gov Similarly, for hydroxylated PAHs in surface water, C18 SPE columns have shown recoveries of 60-100%. unina.it

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For semi-polar compounds like this compound, LLE is particularly useful for initial extraction from solid samples (e.g., soil, sediment) after a primary solvent extraction or for direct extraction from aqueous samples.

Dichloromethane is a frequently used solvent for the LLE of PAHs and their derivatives due to its ability to dissolve a wide range of organic compounds. rsc.org The process involves vigorously mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. This process is often repeated multiple times to ensure quantitative extraction. While effective, LLE is often more time-consuming and uses larger volumes of organic solvents compared to SPE. lcms.cz

Chromatographic Separation Techniques for Isomer Resolution

Due to the existence of numerous structural isomers of nitro- and hydroxylated-fluoranthenes, high-resolution chromatographic separation is essential for accurate identification and quantification.

HPLC is the premier technique for the analysis of semi- to non-volatile compounds like this compound, as it typically does not require derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Key HPLC Parameters for Isomer Separation:

Column TypeStationary Phase CharacteristicsSeparation PrincipleMobile Phase ExamplesReference
C18 (ODS) Standard hydrophobic alkyl chainsPrimarily hydrophobic interactions.Acetonitrile/Water gradient, Methanol/Water gradient rsc.org
Biphenyl (B1667301) Biphenyl groups bonded to silicaOffers unique selectivity for aromatic and moderately polar analytes, enhancing resolution of structural isomers.Methanol/Water gradient thermofisher.com
Pyrenylethyl (PYE) Pyrenylethyl groups bonded to silicaUtilizes strong π-π interactions with the planar pyrene (B120774) structure to achieve excellent separation of aromatic isomers.Methanol/Water, Acetonitrile/Water nacalai.com
Nitrophenylethyl (NPE) Nitrophenylethyl groups bonded to silicaEmploys dipole-dipole and π-π interactions for unique retention characteristics.Methanol/Water, Acetonitrile/Water nacalai.com

Specialty columns, such as those with pyrenylethyl (PYE) or biphenyl stationary phases, are particularly effective for separating structurally similar isomers that may co-elute on standard C18 columns. thermofisher.comnacalai.com These columns leverage π-π interactions between the stationary phase and the aromatic system of the analyte, providing enhanced shape selectivity. nacalai.com Capillary LC (µLC), a miniaturized form of HPLC, offers advantages in terms of reduced solvent consumption and potentially higher separation efficiency, making it suitable for analyzing sample-limited toxicological studies. nih.gov

Gas Chromatography is a powerful technique known for its high resolving power, particularly when coupled with mass spectrometry. However, for polar and low-volatility compounds containing hydroxyl groups, such as this compound, direct analysis is challenging due to potential interactions with the column and poor peak shape. nih.gov

Derivatization for GC Analysis:

To overcome these limitations, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile derivative. Silylation is the most common technique for this purpose. unina.itthescipub.com

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. These reagents replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. thescipub.comyoutube.com

Procedure: The dried sample extract is heated with the silylation reagent in an aprotic solvent. The resulting TMS-ether derivative of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis. unina.ityoutube.com

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS).

Spectroscopic and Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the definitive method for the identification and quantification of this compound.

For GC-MS analysis, following silylation, the compound would be identified based on its retention time and its electron ionization (EI) mass spectrum. The mass spectrum of the TMS derivative would be expected to show a prominent molecular ion (M+) and a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]+) or the entire TMS group.

For LC-MS , derivatization is not required. Analysis using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode, would be effective. The hydroxyl group can be readily deprotonated to form a [M-H]- ion, which can be monitored for quantification.

Predictive Mass Spectral Data for this compound:

CompoundMolecular FormulaMolecular WeightExpected Key Mass Fragments (EI mode)
3-Nitrofluoranthene (B1196665)C₁₆H₉NO₂247.25 g/mol m/z 247 (M+), 217 ([M-NO]+), 201 ([M-NO₂]+), 189 ([M-NO₂-C]+)
This compound C₁₆H₉NO₃ 263.25 g/mol m/z 263 (M+), 246 ([M-OH]+), 233 ([M-NO]+), 217 ([M-NO₂]+)
TMS-derivatized this compoundC₁₉H₁₇NO₃Si335.43 g/mol m/z 335 (M+), 320 ([M-CH₃]+), 262 ([M-Si(CH₃)₃]+)

Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. By selecting the precursor ion (e.g., m/z 262 for the [M-H]- of the underivatized molecule in LC-MS/MS) and monitoring specific product ions generated through collision-induced dissociation, a highly specific and quantitative method can be developed, minimizing interferences from the complex sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (One- and Two-Dimensional ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of nitro-PAH metabolites like this compound. One-dimensional (1D) ¹H NMR provides crucial information regarding the chemical environment of each proton, while two-dimensional (2D) techniques, such as Correlation Spectroscopy (COSY), are essential for establishing proton-proton connectivities within the molecule.

In the analysis of hydroxylated 3-nitrofluoranthene isomers, ¹H NMR is used to precisely determine the position of the hydroxyl (-OH) group on the fluoranthene (B47539) backbone. The introduction of the -OH group induces significant changes in the chemical shifts of nearby aromatic protons compared to the parent compound, 3-nitrofluoranthene. The specific pattern of these shifts, along with the spin-spin coupling constants (J-values) between adjacent protons, allows for definitive assignment of the substitution pattern.

For instance, in studies of related isomers like 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol (B47296), ¹H NMR analysis at high field strengths (e.g., 500 MHz) was critical for correcting initial structural misassignments. 2D-COSY experiments were employed to confirm the connectivity between protons, tracing the spin systems throughout the aromatic rings and confirming the location of the hydroxyl substituent. This level of detail is paramount for distinguishing between the numerous possible isomers.

Table 1: Representative ¹H NMR Data for Hydroxylated 3-Nitrofluoranthene Isomers Data is illustrative of the types of shifts and couplings observed in related isomers.

Click to view interactive data
ProtonExemplary Chemical Shift (δ, ppm)Exemplary MultiplicityExemplary Coupling Constant (J, Hz)
H-1~8.10d~7.5
H-4~8.50d~1.5
H-5~8.20d~8.0
H-6~7.80t~7.8
H-7~7.75dd~8.0, 7.0
H-8~7.40dd~8.0, 1.0
H-9~7.90dd~8.0, 1.0
H-10~7.95d~8.0

Mass Spectrometry (MS) and Triple Quadrupole Mass Spectrometry (MS/MS) Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of nitro-PAH metabolites due to its exceptional sensitivity and ability to provide molecular weight information. For this compound (C₁₆H₉NO₃), the molecular ion ([M]⁺˙ or [M-H]⁻) would be readily identified, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum is critical for structural characterization. In electron ionization (EI) mode, nitroaromatic compounds exhibit characteristic fragmentation pathways. For this compound, expected fragmentation would include the loss of neutral molecules or radicals associated with the nitro and hydroxyl groups. Common fragmentation pathways for nitroaromatics include the loss of NO (30 Da), NO₂ (46 Da), and OH (17 Da). researchgate.net The sequential loss of these groups provides a fragmentation signature that helps to confirm the presence of both nitro and hydroxyl functionalities on the fluoranthene core.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, significantly enhances selectivity and specificity. In MS/MS, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique, known as multiple reaction monitoring (MRM), is extremely sensitive and is ideal for quantifying trace amounts of the target analyte in complex environmental or biological matrices by minimizing background interference.

Table 2: Expected Mass Spectrometric Fragments for this compound (Molecular Weight: 263.25 g/mol )

Click to view interactive data
Ionm/z (Mass-to-Charge Ratio)Description
[M]⁺˙263Molecular Ion
[M-OH]⁺246Loss of hydroxyl radical
[M-NO]⁺˙233Loss of nitric oxide radical
[M-NO₂]⁺217Loss of nitrogen dioxide radical
[M-HNO₂]⁺˙216Loss of nitrous acid

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS) for Comprehensive Profiling

To analyze complex mixtures containing this compound and its isomers, a chromatographic separation step is essential prior to detection. Hyphenated techniques, which couple a separation method with a detection method, are the standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high-resolution separation of volatile and semi-volatile compounds. For hydroxylated PAHs like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape. A common approach is silylation, where the polar -OH group is converted to a nonpolar trimethylsilyl (TMS) ether. The derivatized analyte can then be effectively separated on a capillary GC column and detected by MS. GC coupled with negative chemical ionization (NCI)-MS is a particularly selective and sensitive method for analyzing nitro-PAHs.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC is exceptionally well-suited for the separation of polar, non-volatile metabolites. Reversed-phase HPLC, using columns like C18, is the most common approach for separating nitro-PAH isomers. researchgate.netseparationmethods.com A solvent gradient (e.g., water/acetonitrile or water/methanol) is used to elute compounds based on their polarity. Coupling HPLC with MS/MS detection provides a powerful tool for the quantification of hydroxylated nitro-PAHs in biological fluids like urine without the need for derivatization. researchgate.net This approach combines the excellent separation of isomers by HPLC with the highly sensitive and specific detection of MS/MS.

Table 3: Typical Analytical Conditions for Hyphenated Techniques

Click to view interactive data
TechniqueParameterTypical Condition
GC-MSColumnCapillary column (e.g., 30m, 0.25mm ID, 0.25µm film)
DerivatizationSilylation (e.g., with BSTFA) for hydroxylated compounds
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
HPLC-MS/MSColumnReversed-phase C18 (e.g., 150mm, 2.1mm ID, 3.5µm particles)
Mobile PhaseGradient elution with Acetonitrile and Water (often with formic acid)
Ionization ModeElectrospray Ionization (ESI), positive or negative mode

Spectrophotometric Detection Methods, including UV Detection and Fluorescence Detection

Spectrophotometric methods, particularly when coupled with HPLC, provide an alternative or complementary detection strategy.

UV Detection: Aromatic compounds like this compound absorb light in the ultraviolet (UV) and visible regions. The presence of the extensive conjugated π-electron system of the fluoranthene core, along with the nitro and hydroxyl auxochromes, results in characteristic absorption spectra. HPLC with a diode-array detector (DAD) or a variable wavelength UV detector allows for the quantification of the analyte as it elutes from the column. While less selective than MS, UV detection is robust and can be used for screening and quantification when analyte concentrations are sufficiently high.

Fluorescence Detection: Many PAHs and their hydroxylated metabolites are naturally fluorescent, which allows for extremely sensitive detection. However, the presence of a nitro group on the aromatic ring is known to strongly quench fluorescence. nih.govelsevierpure.comrsc.orgnih.gov Therefore, this compound itself is expected to have little to no native fluorescence, making direct fluorescence detection challenging.

To overcome this limitation, an innovative approach involves post-column derivatization. After the nitro-PAH metabolites are separated by HPLC, they pass through an online reduction column (e.g., packed with a platinum catalyst). The nitro group (-NO₂) is chemically reduced to a highly fluorescent amino group (-NH₂). The resulting aminofluoranthenol can then be sensitively detected by a fluorescence detector. This method combines the separation power of HPLC with the high sensitivity of fluorescence detection for a class of compounds that would otherwise be unsuitable for this technique. nih.gov

Table 4: Spectrophotometric Properties and Detection Strategies

Click to view interactive data
Property/MethodRelevance to this compound
UV-Vis AbsorptionAbsorbs in the UV-Vis range, allowing for quantification via HPLC-UV/DAD.
Native FluorescenceExpected to be very low or non-existent due to fluorescence quenching by the nitro group. nih.govelsevierpure.com
Post-Column Reduction FluorescenceReduction of the nitro group to an amino group creates a highly fluorescent derivative, enabling sensitive detection. nih.gov

Environmental Transformation and Degradation Pathways of 3 Nitrofluoranthen 2 Ol

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a significant abiotic process affecting the fate of PAHs and their derivatives in the atmospheric and aquatic environments. The absorption of solar radiation can lead to the transformation of 3-Nitrofluoranthen-2-ol into various products through direct and indirect photoreactions.

Upon exposure to ultraviolet (UV) radiation, particularly in aqueous systems, this compound can undergo further hydroxylation. This process involves the addition of hydroxyl groups to the aromatic ring system. While direct photolysis can occur, the reaction is often mediated by photosensitizers present in natural waters, such as humic and fulvic acids. The initial hydroxyl group at the C-2 position and the nitro group at the C-3 position influence the sites of subsequent hydroxylation.

Furthermore, the nitro group itself is susceptible to photoreduction, potentially leading to the formation of nitrosylated and aminated derivatives. Another significant pathway involves the photochemically-induced cleavage of the C-NO₂ bond, which can release nitrite (B80452) and nitrate (B79036) ions into the aqueous phase. This process is analogous to the photodegradation observed for other nitroaromatic compounds.

Table 1: Potential Photoreaction Products of this compound

Precursor Compound Potential Photoreaction Product Transformation Process
This compound Dihydroxy-nitrofluoranthene isomers Light-induced hydroxylation
This compound 3-Aminofluoranthen-2-ol Photoreduction of nitro group
This compound Fluoranthen-2-ol Denitration
This compound Nitrite (NO₂⁻) / Nitrate (NO₃⁻) C-NO₂ bond cleavage

Indirect photolysis, mediated by reactive oxygen species (ROS), is a primary driver of the environmental degradation of many organic pollutants, including this compound. ROS are generated in sunlit surface waters through the excitation of natural photosensitizers like dissolved organic matter. researchgate.net The primary ROS involved in these degradation processes are the hydroxyl radical (•OH), superoxide (B77818) radical (O₂•⁻), and singlet oxygen (¹O₂). mdpi.com

The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with the aromatic rings of this compound. researchgate.net This reaction can lead to the formation of hydroxylated adducts or initiate ring-cleavage, breaking down the stable polycyclic structure. mdpi.com Superoxide radicals and singlet oxygen also contribute to the oxidative degradation, although typically at slower rates than the hydroxyl radical. These reactions ultimately lead to the transformation of the parent compound into smaller, more oxidized, and often less toxic molecules. researchgate.net

Table 2: Key Reactive Oxygen Species (ROS) and Their Role in Photodegradation

Reactive Oxygen Species (ROS) Symbol Primary Role in Degradation
Hydroxyl Radical •OH Rapid, non-selective oxidation; initiates hydroxylation and ring cleavage.
Superoxide Radical O₂•⁻ Contributes to oxidative degradation, often as a precursor to other ROS.
Singlet Oxygen ¹O₂ Participates in specific oxidation reactions with the aromatic structure.

Biotransformation and Enzymatic Degradation in Environmental Systems

Microorganisms, particularly fungi and bacteria, play a critical role in the natural attenuation of PAHs and their derivatives through enzymatic processes. The biotransformation of this compound can involve various metabolic pathways that modify or completely mineralize the compound.

Fungi, especially white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, which can non-specifically oxidize a wide range of recalcitrant compounds, including nitro-PAHs. The metabolism of the related compound 3-nitrofluoranthene (B1196665) by the fungus Cunninghamella elegans has been shown to yield 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate. nih.gov This suggests that a potential pathway for this compound involves initial hydroxylation at the C-8 or C-9 positions, followed by conjugation with sulfate (B86663) to increase water solubility and facilitate detoxification. nih.gov

Another proposed pathway involves the degradation of the core fluoranthene (B47539) structure. Fungal dioxygenases can initiate ring cleavage, leading to intermediates such as 9-fluorenone-1-carboxylic acid and phthalic acid, which can then enter central metabolic cycles like the β-ketoadipate pathway. mdpi.com

Table 3: Potential Fungal Metabolites and Intermediates of this compound

Proposed Intermediate Preceding Compound Enzymatic Process
3-Nitrofluoranthen-2,8-diol This compound Cytochrome P450 monooxygenase
This compound-8-sulfate 3-Nitrofluoranthen-2,8-diol Sulfotransferase
9-oxo-9H-fluorene-1-carboxylic acid derivative Ring-fission product Dioxygenase

Bacterial degradation of nitroaromatic compounds typically proceeds through one of two main strategies: reduction of the nitro group or oxidation of the aromatic ring. nih.gov Under anaerobic or microaerophilic conditions, nitroreductase enzymes can reduce the nitro group of this compound sequentially to nitroso, hydroxylamino, and ultimately amino (–NH₂) functionalities, forming 3-aminofluoranthen-2-ol. nih.gov

Alternatively, under aerobic conditions, bacteria can employ dioxygenase enzymes to attack the aromatic rings. This process incorporates both atoms of molecular oxygen into the substrate, leading to the formation of unstable cis-dihydrodiols. These intermediates undergo further enzymatic reactions, resulting in ring cleavage and the formation of catechols and other metabolites that can be funneled into the tricarboxylic acid (TCA) cycle. The presence of the nitro and hydroxyl substituents on the ring influences the position of the initial dioxygenase attack.

Table 4: Proposed Bacterial Metabolites of this compound

Proposed Metabolite Metabolic Pathway Key Enzyme Type
3-Aminofluoranthen-2-ol Nitroreduction Nitroreductase
cis-dihydrodiol derivative Oxidative ring cleavage Dioxygenase
Catechol derivative Ring-fission pathway Dehydrogenase

Chemical Transformation in Aqueous and Particulate Media

In addition to photochemical and biological processes, this compound can undergo chemical transformations in the environment. In aqueous media, hydrolysis of the nitro group from the aromatic ring can occur, although this reaction is generally slow for nitro-PAHs under typical environmental pH and temperature conditions. The presence of other nucleophiles in the water could potentially lead to substitution reactions.

When associated with particulate matter, such as sediments, soils, and atmospheric aerosols, the transformation pathways can be altered. The surfaces of minerals like clays (B1170129) and metal oxides can catalyze degradation reactions. Furthermore, particulate matter can act as a photosensitizer, enhancing photochemical degradation, or conversely, it can shield the compound from sunlight, reducing photolysis rates and increasing its persistence in the environment.

Oxidation Reactions and Ring-Opening Processes

The initiation of this compound degradation in the environment is likely driven by oxidative processes, mediated by both microbial and photochemical activity. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the fluoranthene nucleus influences the sites of oxidative attack.

Microbial degradation, particularly by bacteria and fungi, is a key pathway for the breakdown of aromatic compounds. Aerobic bacteria typically employ dioxygenase enzymes to initiate the oxidation of the aromatic rings. In the case of this compound, dioxygenases could hydroxylate the aromatic rings, leading to the formation of diol intermediates. This initial oxidation is a critical step that destabilizes the aromatic system, making it susceptible to cleavage. The presence of the nitro group can make the compound more resistant to oxidation compared to its non-nitrated counterpart. However, certain bacteria have evolved specific enzymatic systems to overcome this recalcitrance. For instance, some bacteria can eliminate the nitro group through the action of monooxygenase or dioxygenase enzymes, a process that can precede or occur concurrently with ring cleavage nih.gov.

Fungal degradation, particularly by white-rot fungi, is another significant biological pathway. These fungi utilize extracellular ligninolytic enzymes, such as lignin peroxidases and manganese peroxidases, which are capable of oxidizing a wide range of aromatic pollutants. Fungi have been shown to degrade fluoranthene, and it is plausible that similar enzymatic systems could act on this compound nih.govmdpi.com. The degradation of fluoranthene by some fungi proceeds through the formation of 9-fluorenone-1-carboxylic acid, indicating an oxidative cleavage of one of the rings mdpi.com.

Photochemical degradation is also a relevant transformation pathway for PAHs in the environment, especially in aquatic systems and on surfaces exposed to sunlight. The absorption of UV radiation can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents. These radicals can attack the aromatic rings of this compound, leading to hydroxylation and, ultimately, ring cleavage. The photocatalytic degradation of nitrophenols, which share functional similarities with this compound, has been shown to involve the formation of dihydroxynitrobenzene intermediates before ring opening researchgate.net.

The initial oxidation products of this compound are likely to be further hydroxylated derivatives. Following these initial oxidative steps, the aromatic rings become susceptible to cleavage by dioxygenase enzymes in bacteria or through continued chemical oxidation. This ring-opening is a pivotal step in the complete mineralization of the compound.

Formation of Secondary Aromatic Ring Cleavage Products

Following the initial oxidation and ring-opening of the fluoranthene structure, a variety of secondary aromatic and aliphatic products are expected to be formed. The specific nature of these products depends on the initial site of ring cleavage.

In bacterial degradation, once an aromatic ring is cleaved, the resulting aliphatic chain often contains carboxylic acid functional groups. These intermediates are then further metabolized through established central metabolic pathways, such as the beta-ketoadipate pathway. For instance, the degradation of fluoranthene by some bacteria leads to intermediates like 9-fluorenone-1-carboxylic acid, which can be further broken down into smaller molecules like phthalic acid and protocatechuic acid. These are then funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.

Fungal metabolism of fluoranthene has been observed to produce metabolites such as benzene-1,2,3-tricarboxylic acid, indicating a complete breakdown of the larger polycyclic structure mdpi.com. It is anticipated that the degradation of this compound would yield a similar cascade of smaller aromatic and then aliphatic carboxylic acids.

The table below summarizes the key enzymes and potential intermediate products involved in the proposed degradation pathways of compounds structurally related to this compound.

Process Key Enzymes/Agents Potential Intermediate Products Potential Secondary Cleavage Products
Bacterial Aerobic Degradation Dioxygenases, DehydrogenasesDihydrodiols, Diols, CatecholsCarboxylic acids (e.g., phthalic acid, protocatechuic acid)
Fungal Degradation Lignin Peroxidase, Manganese PeroxidaseHydroxylated derivatives, Quinones9-Fluorenone-1-carboxylic acid, Benzene-1,2,3-tricarboxylic acid
Photochemical Degradation Hydroxyl radicals (•OH), Singlet oxygen (¹O₂)Hydroxylated and dihydroxylated derivativesAliphatic aldehydes and carboxylic acids

Theoretical and Computational Studies of 3 Nitrofluoranthen 2 Ol and Nitrofluoranthene Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure to predict geometry, energy, and various reactivity parameters.

Density Functional Theory (DFT) Applications to Molecular Structure, Vibrational Spectra, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of nitroaromatic compounds. nih.gov For a molecule like 3-Nitrofluoranthen-2-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can be employed to determine its most stable three-dimensional structure. scirp.org This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Furthermore, DFT is used to predict vibrational spectra (Infrared and Raman). scirp.org By calculating the vibrational frequencies, a theoretical spectrum is generated, which can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-O bonds in the nitro group or the O-H bond in the hydroxyl group.

Electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential are also readily calculated. These properties are crucial for understanding how the molecule interacts with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. frontiersin.org A smaller gap generally implies higher reactivity. frontiersin.org

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several chemical reactivity descriptors can be derived. These quantum chemical parameters help in quantifying and comparing the reactive nature of different molecules. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The toxicity and reactivity of many nitroaromatic compounds have been shown to correlate with their electrophilicity, which is related to the E_LUMO. nih.gov

The table below presents illustrative data for a model nitroaromatic compound, demonstrating typical values obtained from DFT calculations.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)
Nitrobenzene (Model)-7.52-1.895.632.815

Elucidation of Reaction Mechanisms and Transformation Pathways through Computational Chemistry

Computational methods are invaluable for mapping out the potential reactions that a molecule can undergo, predicting its degradation products, and detailing the step-by-step mechanisms of these transformations.

Prediction of Abiotic and Biotic Transformation Products

Nitro-PAHs in the environment can be transformed by abiotic processes, such as reactions with atmospheric radicals like hydroxyl (•OH) and nitrate (B79036) (•NO3). acs.orgnih.gov Computational chemistry can predict the most likely transformation products by identifying the most reactive sites on the molecule. nih.gov Methods based on the analysis of the HOMO composition and Fukui functions can pinpoint which carbon atoms on the aromatic rings are most susceptible to electrophilic attack by these radicals. acs.orgnih.gov For a parent PAH like fluoranthene (B47539), these calculations can predict the positions where nitration or hydroxylation is most likely to occur, leading to the formation of various nitro- and hydroxy-derivatives. acs.orgnih.gov These predictive tools are crucial for identifying potentially toxic metabolites and environmental degradants that may not have been synthesized or identified in a laboratory. pitt.edu

Theoretical Investigation of Electrophilic Addition and Nitroreduction Mechanisms

Beyond predicting products, computational chemistry allows for the detailed investigation of reaction mechanisms. For nitroaromatic compounds, two key pathways are electrophilic addition to the aromatic ring and the reduction of the nitro group.

Theoretical studies can model the entire reaction coordinate for these processes. For instance, the unimolecular decomposition of nitroaromatics can be studied by comparing the energy barriers for different pathways, such as the direct cleavage of the carbon-nitro (C–NO2) bond versus a rearrangement to form phenoxyl and nitric oxide radicals. acs.org Calculations of Gibbs free energies and activation energies for each step can determine the most favorable reaction mechanism. acs.org Similarly, the mechanism of nitroreduction, a critical step in the metabolic activation of these compounds, can be modeled to understand how the nitro group is converted to nitroso, hydroxylamino, and ultimately amino groups. orientjchem.org

Correlations Between Molecular Structure and Chemical Reactivity

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical behavior. For nitroaromatic compounds, several structural factors are known to modulate their reactivity. nih.govresearchgate.net

The position and orientation of the nitro group on the aromatic system are paramount. researchgate.net The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its susceptibility to nucleophilic or electrophilic attack. researchgate.netmdpi.com The specific location of the nitro group in relation to the fused ring system of fluoranthene, as well as the presence of the electron-donating hydroxyl group in this compound, will create a unique electronic landscape. The interplay between these two substituents—one withdrawing and one donating—is expected to significantly influence the molecule's dipole moment, the energies of its frontier orbitals, and the location of its most reactive sites. acs.org

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Platforms for Trace Analysis and Isomer-Specific Detection

The accurate detection and quantification of 3-Nitrofluoranthen-2-ol in complex environmental matrices present a considerable analytical challenge. Its low concentrations and the presence of numerous isomers of other hydroxylated nitro-PAHs necessitate the development of highly sensitive and selective analytical methods. mdpi.comchromatographyonline.com Future research should focus on advancing analytical platforms capable of trace analysis and unambiguous isomer identification.

Current methodologies for the analysis of nitro-PAH derivatives often involve sophisticated techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). mdpi.com For instance, Orbitrap-HRMS has been utilized for the target screening of hydroxylated and nitrated PAHs in surface water, demonstrating the potential for sensitive detection. mdpi.com However, the application of such methods specifically for this compound is not well-documented.

A promising avenue for future development is the use of solid-phase microextraction (SPME) as a sample preparation technique. SPME offers a green and efficient way to preconcentrate analytes from water samples before instrumental analysis. chromatographyonline.com The development of novel SPME fiber coatings with high affinity for hydroxylated nitro-PAHs could significantly improve detection limits.

Furthermore, isomer-specific detection is crucial, as the toxicological properties of PAH derivatives can vary significantly between isomers. Advanced chromatographic techniques, potentially involving multidimensional gas chromatography or supercritical fluid chromatography, coupled with mass spectrometry, could provide the necessary resolution to separate this compound from its isomers. Bioassay-directed fractionation has also been shown to be effective in identifying mutagenic hydroxylated nitro-PAHs in complex mixtures. ucsf.edu

Table 1: Potential Advanced Analytical Techniques for this compound Analysis

TechniqueAdvantageFuture Research Direction
HPLC-Orbitrap-HRMSHigh sensitivity and accurate mass measurements for identification. mdpi.comDevelopment of specific methods and reference standards for this compound.
SPME-GC-MS/MSGreen sample preparation with high enrichment factors. chromatographyonline.comDesign of novel fiber coatings with enhanced selectivity for hydroxylated nitro-PAHs.
Multidimensional GC-MSSuperior separation of complex isomeric mixtures.Application to environmental samples to resolve this compound from other isomers.

Comprehensive Elucidation of Unidentified Environmental Metabolites and Reaction Intermediates

The environmental transformation of 3-nitrofluoranthene (B1196665), the parent compound of this compound, can lead to a variety of metabolites and reaction intermediates. Fungal metabolism studies on 3-nitrofluoranthene have shown that hydroxylation can occur at different positions on the aromatic ring, leading to compounds like 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate. nih.govtandfonline.com Similarly, rat lung microsomes have been shown to metabolize 3-nitrofluoranthene to its amino derivative and a major metabolite tentatively identified as 3-NF-8-ol. nih.gov

These findings suggest that this compound could be one of several hydroxylated metabolites formed in the environment. However, a comprehensive profile of all environmental metabolites and their reaction intermediates is currently lacking. Future research should aim to identify the full suite of transformation products of 3-nitrofluoranthene under various environmental conditions, including biotic and abiotic degradation pathways.

This can be achieved through laboratory degradation studies using microorganisms isolated from contaminated sites or through simulated environmental experiments (e.g., photolysis, reaction with atmospheric oxidants). The identification of unknown metabolites will require advanced analytical techniques, such as non-target screening with HRMS, to elucidate their chemical structures. Understanding the formation and fate of these intermediates is critical for a complete environmental risk assessment.

Advanced Modeling of Environmental Fate, Transport, and Transformation Processes

Predicting the environmental behavior of this compound requires the development of sophisticated fate and transport models. cdc.govwiley.com These models rely on key physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). cdc.gov Currently, there is a lack of experimentally determined data for these properties for this compound.

Future research should focus on both experimental determination and computational prediction of these parameters. Quantitative Structure-Activity Relationship (QSAR) models can be developed to estimate the properties and potential toxicity of hydroxylated nitro-PAHs based on their molecular structure. nih.govnih.govmdpi.com Such models have been successfully applied to predict the mutagenicity of nitro-PAHs. nih.gov For hydroxylated PAHs, QSAR studies have indicated that molecular size, polarizability, and electrostatic potential are related to their binding affinities to DNA. nih.gov

Once these fundamental properties are known, they can be integrated into multimedia environmental models to simulate the partitioning of this compound between air, water, soil, and sediment. epa.govanteagroup.com These models can help to predict the long-range transport potential, persistence, and areas of potential accumulation of the compound in the environment.

Integrated Multi-Omics Approaches in Biotransformation Pathway Elucidation

Understanding the microbial degradation of this compound is key to assessing its persistence and potential for bioremediation. Integrated multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit to elucidate the biotransformation pathways and the microorganisms involved. nih.govacs.orgnih.govresearchgate.net

By studying microorganisms capable of degrading nitro-aromatic compounds, researchers can identify the specific genes and enzymes responsible for the breakdown of this compound. For example, multi-omic profiling of bacteria that degrade oxygenated PAHs has revealed novel degradation mechanisms. nih.govacs.orgnih.gov Metagenomic studies of contaminated environments can also provide insights into the microbial communities and catabolic genes involved in the degradation of PAHs and their derivatives. frontiersin.org

Future research should focus on isolating and characterizing microbial consortia or individual strains that can utilize this compound as a carbon or nitrogen source. Subsequent application of multi-omics techniques will allow for the identification of key enzymes, such as nitroreductases and dioxygenases, and the reconstruction of the complete degradation pathway. This knowledge is fundamental for developing effective bioremediation strategies.

Exploration of Green Chemistry Approaches for Remediation and Degradation Research

Developing sustainable and environmentally friendly methods for the remediation of sites contaminated with this compound is a critical research goal. Green chemistry approaches, such as phytoremediation and microbial degradation, offer promising alternatives to traditional physicochemical treatment methods. nih.govmdpi.comnih.gov

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, has been explored for PAHs and some nitroaromatic compounds. nih.gov Research is needed to identify plant species that can effectively take up and metabolize this compound. The role of plant-associated microorganisms in the rhizosphere in enhancing degradation also warrants investigation.

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is another key green chemistry approach. mdpi.com The identification and application of microbial consortia with the ability to degrade this compound could lead to effective in-situ and ex-situ remediation technologies.

Furthermore, advanced oxidation processes (AOPs) that utilize highly reactive species to degrade organic pollutants are being investigated as a green remediation technology. While research on AOPs for nitro-PAHs is ongoing, their specific application to hydroxylated derivatives like this compound requires further study. The goal is to develop efficient and cost-effective green technologies for the complete mineralization of this and other persistent organic pollutants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.